N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide
Description
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide is an acetamide derivative featuring a phenyl group and a 2-thienyl moiety attached to an ethylamine backbone. The thienyl group, a sulfur-containing heterocycle, distinguishes it from analogs with oxygen-based heterocycles (e.g., furan) or nitrogen-rich aromatic systems (e.g., pyrimidine).
Properties
CAS No. |
80154-67-2 |
|---|---|
Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
N-(2-phenyl-1-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C14H15NOS/c1-11(16)15-13(14-8-5-9-17-14)10-12-6-3-2-4-7-12/h2-9,13H,10H2,1H3,(H,15,16) |
InChI Key |
IVFRTFSHTHVVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide typically involves the reaction of 2-phenyl-1-(2-thienyl)ethanamine with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of the ethanamine and the acyl group of the acetic anhydride or acetyl chloride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogs, their substituents, synthetic yields, enantiomeric excess (ee), and spectral
Electronic and Steric Properties
- Thienyl vs. Pyrimidinyl analogs (e.g., ) are more polar and electron-deficient, favoring hydrogen bonding but reducing lipophilicity .
- Thienyl vs. Furyl : Replacing thienyl’s sulfur with furan’s oxygen (as in ) increases electronegativity, altering solubility and metabolic stability. The C=O stretch in furan analogs (1671 cm⁻¹) is comparable to typical acetamides, but thienyl’s lower electronegativity may downshift this peak slightly.
Spectroscopic Comparison
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